molecular formula C8H4F3NO3S B6327776 3-(Trifluoromethylsulfonyl)phenylisocyanate, 98% CAS No. 1001185-10-9

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%

Cat. No. B6327776
CAS RN: 1001185-10-9
M. Wt: 251.18 g/mol
InChI Key: GAZAFJJSIURPKV-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, is an organic compound with the chemical formula C7H4F3NO3S. It is a colorless liquid with a pungent odor, and is a common reagent in organic synthesis. It is used in a variety of applications in the pharmaceutical, agrochemical, and materials industries. It is also used in the synthesis of a wide range of compounds, and has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, acts as a nucleophile in the reaction with an electrophile, such as an aldehyde or ketone. The reaction results in the formation of a carbon-sulfur bond, which can then be further manipulated to form other compounds.
Biochemical and Physiological Effects
3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, is used in the synthesis of a variety of compounds, some of which have been studied for their potential biological activity. For example, derivatives of 3-(trifluoromethylsulfonyl)phenylisocyanate have been found to have a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, is a useful reagent in organic synthesis due to its high reactivity and low cost. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is highly toxic and should be handled with caution. In addition, its reactivity can be affected by the presence of other compounds, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.

Future Directions

The potential applications of 3-(trifluoromethylsulfonyl)phenylisocyanate, 98%, are still being explored. Future research may focus on the development of new synthetic methods, as well as the use of this compound in the synthesis of new compounds with novel biological activities. In addition, the development of new analytical methods to study the structure and reactivity of this compound could lead to a better understanding of its potential applications.

Synthesis Methods

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, can be synthesized from the reaction of trifluoromethanesulfonic anhydride and phenyl isocyanate in anhydrous dimethylformamide. The reaction is carried out at a temperature of 80-90°C for several hours, and the product is purified by distillation.

Scientific Research Applications

3-(Trifluoromethylsulfonyl)phenylisocyanate, 98%, is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. In addition, it has also been used in the synthesis of small molecules such as fluorescent probes, dyes, and polymers.

properties

IUPAC Name

1-isocyanato-3-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-2-6(4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZAFJJSIURPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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